molecular formula C15H12N6O B11473542 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro-

Cat. No.: B11473542
M. Wt: 292.30 g/mol
InChI Key: TWYOZRNUBWXXAI-UHFFFAOYSA-N
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Description

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine, 2-[5-(2-furanyl)-1H-pyrazol-3-yl]-8,9-dihydro- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a cyclopenta ring and a furanyl-pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. Techniques such as microwave-assisted synthesis and mechanochemical methods are favored for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms within the triazolo-pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique fusion of a cyclopenta ring with a triazolo-pyrimidine core, which enhances its stability and reactivity. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C15H12N6O

Molecular Weight

292.30 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-pyrazol-3-yl]-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene

InChI

InChI=1S/C15H12N6O/c1-3-9-10(4-1)16-8-21-15(9)17-14(20-21)12-7-11(18-19-12)13-5-2-6-22-13/h2,5-8H,1,3-4H2,(H,18,19)

InChI Key

TWYOZRNUBWXXAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5=CC=CO5

Origin of Product

United States

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